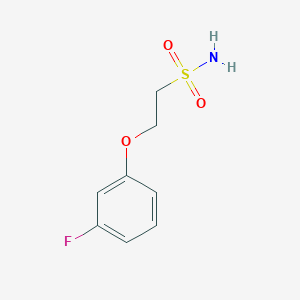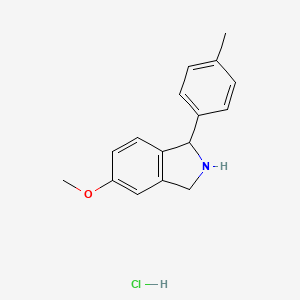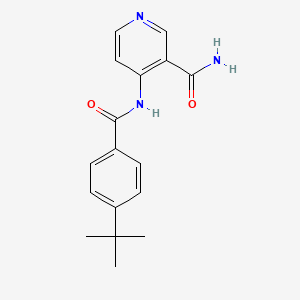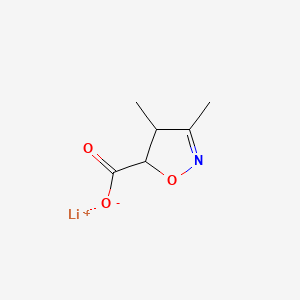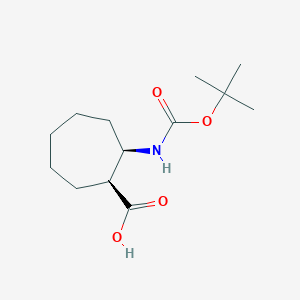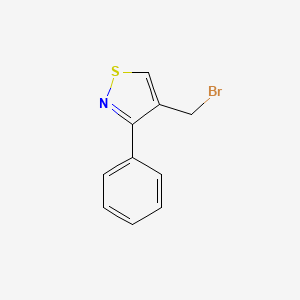
4-(Bromomethyl)-3-phenyl-1,2-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-3-phenyl-1,2-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a bromomethyl group attached to the fourth position and a phenyl group attached to the third position of the thiazole ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-phenyl-1,2-thiazole typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator. The reaction is carried out in a suitable solvent such as acetone or dichloromethane under controlled temperature and illumination conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under constant temperature and illumination. This method ensures consistent product quality and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-3-phenyl-1,2-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution: Formation of various substituted thiazoles depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-3-phenyl-1,2-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-3-phenyl-1,2-thiazole involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring may also interact with biological receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromomethyl-2-phenylthiazole: Similar structure but with the bromomethyl group at a different position.
3-Phenyl-1,2-thiazole: Lacks the bromomethyl group.
4-(Chloromethyl)-3-phenyl-1,2-thiazole: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
4-(Bromomethyl)-3-phenyl-1,2-thiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C10H8BrNS |
|---|---|
Peso molecular |
254.15 g/mol |
Nombre IUPAC |
4-(bromomethyl)-3-phenyl-1,2-thiazole |
InChI |
InChI=1S/C10H8BrNS/c11-6-9-7-13-12-10(9)8-4-2-1-3-5-8/h1-5,7H,6H2 |
Clave InChI |
YXHZIVKQQLRSBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NSC=C2CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





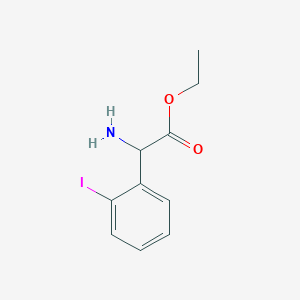
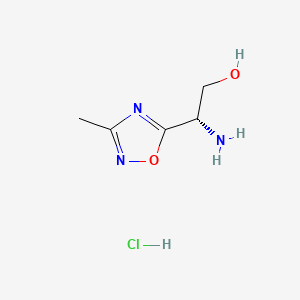
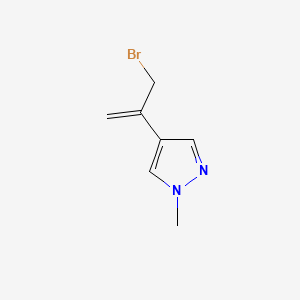
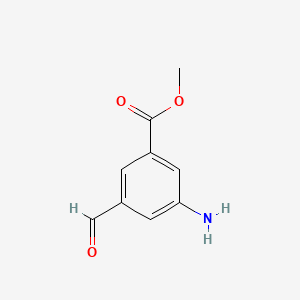
![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)
